4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with chloro, methyl, and trifluoromethyl groups
Mechanism of Action
Mode of Action
It’s known that the compound belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines are known to be used in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest metabolism or signaling.
Pharmacokinetics
The trifluoromethyl group is known to be an important subgroup of fluorinated compounds in the agrochemical industry . This suggests that EN300-7540359 may have similar ADME properties to other trifluoromethyl-containing compounds.
Result of Action
Given its use in crop protection, it’s likely that the compound has effects on pest organisms at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The biological activities of 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chloro-substituted pyridine compounds under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide, with temperatures ranging from 80°C to 150°C .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, including herbicides and pesticides.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-Methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine: Lacks the chloro group, affecting its substitution reactions and biological activity.
4-Chloro-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
The presence of both chloro and trifluoromethyl groups in 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine imparts unique electronic and steric characteristics, making it a versatile compound for various applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloro group provides a site for further functionalization .
Properties
IUPAC Name |
4-chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-3-6-4(15-14-3)2-5(8(10,11)12)13-7(6)9/h2H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYWQWKKCPZIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=C(N=C2Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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